molecular formula C6H9IO2 B13107558 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- CAS No. 129352-62-1

2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Cat. No.: B13107558
CAS No.: 129352-62-1
M. Wt: 240.04 g/mol
InChI Key: CNMFJHXOSFLPLM-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Pyranone Chemistry

The systematic study of pyranone chemistry gained significant momentum in the latter half of the 20th century. acs.org Early investigations laid the groundwork for understanding the reactivity of the pyranone ring, including its susceptibility to nucleophilic attack and its participation in cycloaddition reactions. A significant milestone in this field was the development of stereoselective methods for the synthesis of substituted tetrahydropyranones. Key reactions such as the Prins cyclization and the hetero-Diels-Alder reaction emerged as powerful tools for constructing the tetrahydropyranone core with high levels of stereocontrol. nih.govrsc.orgnih.gov The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, has been extensively reviewed and applied in the synthesis of numerous natural products. nih.govbeilstein-journals.org Similarly, the hetero-Diels-Alder reaction, a [4+2] cycloaddition between a diene and a heterodienophile, has proven to be a highly efficient method for the construction of dihydropyran and tetrahydropyran (B127337) systems. nih.govchemicalbook.com

The evolution of pyranone chemistry has been closely intertwined with advancements in catalysis, with the introduction of Lewis acid and organocatalytic methods enabling milder reaction conditions and enhanced stereoselectivity. nih.govacs.org This continuous development has expanded the synthetic chemist's toolbox, allowing for the efficient and elegant synthesis of complex molecules containing the tetrahydropyranone scaffold.

Strategic Significance of Tetrahydropyranone Scaffolds as Synthetic Intermediates

Tetrahydropyranone scaffolds are of immense strategic importance in organic synthesis due to their prevalence in a wide array of natural products exhibiting diverse biological activities. nih.govrsc.orgmdpi.com These scaffolds provide a rigid framework that can be stereoselectively functionalized, making them ideal intermediates in the total synthesis of complex molecules. The inherent functionality of the tetrahydropyranone ring, including the ketone and the ether linkage, allows for a variety of chemical transformations.

The utility of tetrahydropyranone intermediates is exemplified in the total synthesis of numerous natural products. For instance, the marine macrolide neopeltolide, which exhibits potent antiproliferative activity, features a 2,6-cis-disubstituted tetrahydropyranone embedded within its 14-membered ring. mdpi.comnih.gov Its synthesis has been a target for many research groups, showcasing various strategies for the construction of the tetrahydropyranone core. mdpi.comnih.govnih.govresearchgate.net

Table 1: Application of Tetrahydropyranone Scaffolds in Natural Product Synthesis

Natural ProductKey Tetrahydropyranone IntermediateSynthetic StrategyReference
Neopeltolide2,6-cis-disubstituted tetrahydropyranoneIntramolecular Macrocyclization/Pyran Cyclization mdpi.comnih.govresearchgate.net
(+)-DermolactoneChiral pyranone derivativeDiels-Alder Cycloaddition nih.govmdpi.com
(-)-SemixanthomegninChiral dihydronaphthopyran-trioneDiels-Alder Cycloaddition nih.govmdpi.com
(-)-Ochratoxin αDihydroisocoumarinPolyketide synthesis pathway nih.govresearchgate.netnih.govresearchgate.netmdpi.comtum.de

Synthesis and Detailed Research Findings on 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

While direct literature on the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is scarce, a plausible and efficient synthetic route can be proposed based on established chemical transformations of related compounds. The strategy involves the preparation of a 4-(hydroxymethyl)tetrahydropyran-2-one precursor, followed by its conversion to the corresponding iodide.

A potential precursor, (tetrahydro-2H-pyran-4-yl)methanol, is a commercially available starting material. chemicalbook.comcymitquimica.com The synthesis of a related compound, 4-(hydroxymethyl)-4-methyltetrahydro-2H-pyran-2-one, has been reported, suggesting that methods for introducing the hydroxymethyl group at the 4-position of a tetrahydropyran-2-one ring are accessible. chemicalbook.comnih.gov

Once the 4-(hydroxymethyl)tetrahydropyran-2-one is obtained, the conversion of the primary alcohol to an iodide can be achieved through several reliable methods. One of the most effective is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine to convert alcohols to alkyl iodides under mild conditions. researchgate.netresearchgate.netias.ac.inorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is known for its high yields and compatibility with a wide range of functional groups.

Proposed Synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

A likely synthetic pathway would involve:

Synthesis of 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one: This could potentially be achieved through lactonization of a corresponding δ-hydroxy acid or through functional group manipulation of a suitable tetrahydropyran derivative.

Iodination: The resulting 4-(hydroxymethyl)tetrahydropyran-2-one would then be subjected to an Appel reaction with triphenylphosphine and iodine to yield the target compound, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

The iodomethyl group in the target compound is a versatile functional handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the tetrahydropyranone ring, further highlighting its potential as a strategic intermediate in the synthesis of diverse molecular targets.

Table 2: Key Reactions in Tetrahydropyranone Synthesis

Reaction NameDescriptionApplication
Prins CyclizationAcid-catalyzed cyclization of a homoallylic alcohol and an aldehyde.Stereoselective formation of substituted tetrahydropyrans. nih.govbeilstein-journals.orgacs.orgbeilstein-journals.org
Hetero-Diels-Alder Reaction[4+2] cycloaddition between a diene and a heterodienophile.Efficient construction of dihydropyran and tetrahydropyran rings. nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov
Appel ReactionConversion of an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane.Iodination of hydroxymethyl-tetrahydropyranones. researchgate.netresearchgate.netias.ac.in

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129352-62-1

Molecular Formula

C6H9IO2

Molecular Weight

240.04 g/mol

IUPAC Name

4-(iodomethyl)oxan-2-one

InChI

InChI=1S/C6H9IO2/c7-4-5-1-2-9-6(8)3-5/h5H,1-4H2

InChI Key

CNMFJHXOSFLPLM-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CC1CI

Origin of Product

United States

Synthetic Strategies for 2h Pyran 2 One, Tetrahydro 4 Iodomethyl

Retrosynthetic Analysis and Precursor Design Considerations

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, the primary disconnections involve the carbon-iodine bond and the lactone ring itself.

A logical primary disconnection is the C-I bond, suggesting a precursor such as a 4-(hydroxymethyl) or a 4-(sulfonyloxymethyl) substituted tetrahydropyran-2-one. This functional group interconversion (FGI) points towards a nucleophilic substitution, for instance, a Finkelstein reaction, as a final step.

The subsequent major disconnection breaks the lactone ring. This can be envisioned through two main approaches:

Intramolecular Cyclization: This approach disconnects the ester linkage to an open-chain hydroxy acid. For the target molecule, this would be a δ-hydroxy-γ-substituted carboxylic acid. The stereochemistry at the 4-position can be established during the synthesis of this acyclic precursor.

Halolactonization: A more direct approach involves the disconnection of the C-O and C-I bonds simultaneously, leading to an unsaturated carboxylic acid precursor. nih.govwikipedia.org This powerful reaction proceeds via an iodonium (B1229267) ion intermediate, which is then trapped intramolecularly by the carboxylic acid. wikipedia.org The regioselectivity of the cyclization is governed by Baldwin's rules, with a 6-endo-trig cyclization being a plausible pathway to the desired δ-lactone.

These retrosynthetic pathways inform the design of suitable precursors. Key considerations in precursor design include the control of stereochemistry at the C4 position and the selection of appropriate starting materials that are readily available and can be efficiently converted to the key intermediates.

Disconnection Strategy Precursor Key Reaction
Functional Group Interconversion (FGI)4-(hydroxymethyl)tetrahydro-2H-pyran-2-one or 4-(sulfonyloxymethyl)tetrahydro-2H-pyran-2-oneNucleophilic Substitution (e.g., Finkelstein reaction)
Intramolecular CyclizationSubstituted δ-hydroxy carboxylic acidEsterification/Lactonization
IodolactonizationUnsaturated carboxylic acidElectrophilic addition and intramolecular cyclization

Conventional Synthetic Pathways

Conventional approaches to 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- typically involve multi-step sequences that allow for precise control over the molecular architecture.

A common strategy commences with the construction of the tetrahydropyran (B127337) ring, followed by the introduction of the iodomethyl functionality. For instance, a Prins cyclization between a homoallylic alcohol and an aldehyde can furnish a 4-hydroxytetrahydropyran derivative. organic-chemistry.org Subsequent oxidation of the alcohol and lactonization, followed by functional group manipulation at the 4-position, would lead to the target compound.

Another versatile approach starts from δ-valerolactone. google.com Alkylation of the enolate of a protected δ-valerolactone derivative could introduce the required carbon framework at the 4-position. Subsequent transformation of this substituent into an iodomethyl group would complete the synthesis.

The synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- relies on the strategic use of key intermediates. One such crucial intermediate is 4-(hydroxymethyl)tetrahydro-2H-pyran-2-one . This intermediate can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester derivative.

Once obtained, the hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. The resulting 4-(methanesulfonyloxymethyl)tetrahydro-2H-pyran-2-one is a prime substrate for nucleophilic substitution with an iodide source. A well-established method for this transformation is the Finkelstein reaction, which involves treating the mesylate with sodium iodide in a suitable solvent like acetone. This reaction proceeds via an SN2 mechanism and is an efficient way to introduce the iodine atom. A similar procedure has been described for the synthesis of the related compound 4-(iodomethyl)tetrahydro-2H-pyran. chemicalbook.com

Intermediate Precursor Reagents and Conditions Product
4-(hydroxymethyl)tetrahydro-2H-pyran-2-one4-carboxy-tetrahydro-2H-pyran-2-one1. Esterification (e.g., MeOH, H+) 2. Reduction (e.g., LiAlH4)4-(hydroxymethyl)tetrahydro-2H-pyran-2-one
4-(methanesulfonyloxymethyl)tetrahydro-2H-pyran-2-one4-(hydroxymethyl)tetrahydro-2H-pyran-2-oneMethanesulfonyl chloride, triethylamine, CH2Cl24-(methanesulfonyloxymethyl)tetrahydro-2H-pyran-2-one
2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-4-(methanesulfonyloxymethyl)tetrahydro-2H-pyran-2-oneSodium iodide, acetone, reflux2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Advanced and Sustainable Synthetic Methodologies

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. For the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, this translates to exploring one-pot reactions, cascade sequences, and catalytic systems.

While a dedicated one-pot synthesis for this specific molecule is not extensively reported, the principles of tandem reactions can be applied. A hypothetical one-pot process could involve the Michael addition of a suitable nucleophile to an α,β-unsaturated lactone, followed by an in-situ reduction and iodination sequence.

Cascade reactions, where a single reactant undergoes a series of intramolecular transformations, offer an elegant approach. For example, a carefully designed acyclic precursor could undergo a domino reaction involving a cyclization and functionalization cascade to directly yield the target lactone.

The development of catalytic methods for the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is highly desirable. A key area of focus is the catalytic enantioselective halolactonization of unsaturated carboxylic acids. nih.govnih.gov Chiral Lewis base catalysts have been shown to be effective in promoting bromo- and iodolactonization reactions with high enantioselectivity. nih.gov Applying such a catalyst to a suitable unsaturated carboxylic acid precursor could provide a direct and asymmetric route to the iodinated lactone.

Homogeneous catalysts, such as those based on transition metals, could also be employed. For instance, a palladium-catalyzed oxidative cyclization of an appropriate unsaturated alcohol followed by functional group manipulation could be a viable strategy. organic-chemistry.org

Heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. While specific examples for this synthesis are scarce, the development of solid-supported catalysts for halolactonization or other key transformations represents a promising avenue for future research.

Methodology Description Potential Advantages
Catalytic Asymmetric IodolactonizationUse of a chiral catalyst to induce the cyclization of an unsaturated carboxylic acid with an iodine source.Enantioselective synthesis, atom economy.
Transition Metal CatalysisEmployment of homogeneous or heterogeneous transition metal catalysts for key bond-forming reactions.High efficiency, functional group tolerance.
One-Pot SynthesisCombining multiple reaction steps into a single operation without isolation of intermediates.Reduced waste, time, and resource efficiency.

Principles of Green Chemistry in Synthetic Protocol Development

The integration of green chemistry principles into the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, which is typically formed via an iodolactonization reaction, is crucial for developing environmentally benign chemical processes. jocpr.commsd-life-science-foundation.or.jp Key areas of focus include maximizing atom economy, utilizing safer solvents, and employing catalytic methods to minimize waste. eurekaselect.comnih.gov

Safer Solvents and Reaction Conditions: A significant effort in green synthetic chemistry is the replacement of hazardous solvents with more environmentally friendly alternatives. eurekaselect.com Research into transformations of 2H-pyran-2-ones and their derivatives has explored various green conditions, including microwave-assisted synthesis, reactions in aqueous media, and neat (solvent-free) reactions. eurekaselect.com For the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, moving away from traditional chlorinated solvents like dichloromethane (B109758) towards greener alternatives is a key objective. Additionally, microwave-assisted organic synthesis can offer benefits such as reduced reaction times, increased yields, and enhanced energy efficiency. eurekaselect.com

Catalysis: The use of catalytic methods in iodolactonization is a promising avenue for improving the green credentials of the synthesis. rsc.org Catalytic approaches can reduce the amount of reagents required and can enable reactions to proceed under milder conditions. jocpr.comrsc.org While traditional iodolactonization often uses stoichiometric amounts of iodine and a base, the development of catalytic systems, particularly for enantioselective variants, is an active area of research. rsc.orgresearchgate.net

The following table summarizes the application of green chemistry principles to the synthesis of the target compound:

Green Chemistry PrincipleApplication in the Synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
Atom Economy Iodolactonization is inherently an atom-economical addition reaction. msd-life-science-foundation.or.jpresearchgate.net
Safer Solvents Exploration of aqueous media and solvent-free conditions to replace hazardous solvents like dichloromethane. eurekaselect.com
Energy Efficiency Use of microwave irradiation to potentially reduce reaction times and energy consumption. eurekaselect.com
Catalysis Development of catalytic iodolactonization to minimize reagent usage and waste. rsc.org

Enantioselective Synthesis of Chiral Analogues

The synthesis of enantiomerically pure chiral analogues of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is of significant interest, as stereochemistry plays a crucial role in the biological activity of many molecules. acs.orgresearchgate.net The development of stereoselective methods to control the formation of chiral centers in the tetrahydropyran ring is a key challenge. core.ac.ukwhiterose.ac.uk Three primary strategies are employed: chiral auxiliary-mediated approaches, asymmetric catalysis, and biocatalytic transformations.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org In the context of synthesizing chiral analogues of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, a chiral auxiliary could be attached to the precursor molecule to control the facial selectivity of the iodolactonization reaction. nih.gov After the desired stereocenter is established, the auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

The effectiveness of this approach relies on the ability of the auxiliary to create a significant energetic difference between the transition states leading to the two possible diastereomers. nih.gov While powerful, this method can be less atom-economical due to the need to add and remove the auxiliary group. wikipedia.org Examples of commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and pseudoephedrine. harvard.edu

Asymmetric Catalysis in Stereo-Controlled Bond Formations

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. frontiersin.org In recent years, significant progress has been made in the development of catalytic, enantioselective iodolactonization reactions. rsc.orgresearchgate.net These methods typically employ a chiral catalyst, such as a chiral BINOL-derivative or a cinchonidinium salt, to create a chiral environment around the substrate, thereby influencing the stereochemical outcome of the cyclization. rsc.org

For instance, chiral BINOL-derived catalysts have been shown to be effective in the enantioselective iodolactonization of certain alkenoic carboxylic acids, yielding iodolactones with high enantiomeric excesses (up to 98% ee). rsc.org The development of such catalytic systems is a significant step towards the efficient and sustainable synthesis of chiral tetrahydropyran-2-one derivatives. researchgate.netrsc.org

The table below presents selected data on catalytic enantioselective iodolactonization for related δ-lactone formations:

Catalyst SystemSubstrate TypeEnantiomeric Excess (ee)YieldReference
Chiral BINOL-derivative6-alkyl-5(Z)-hexenoic acids95-98%High rsc.org
Chiral Cinchonidinium saltγ-unsaturated carboxylic acidsVariableFair to excellent rsc.org
Bifunctional BAM catalyst with I₂ and PhI(OAc)₂ε-unsaturated carboxylic acidsup to 90%71% researchgate.netrsc.org

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool in green and sustainable chemistry. acs.orgdocumentsdelivered.com Enzymes offer high levels of stereoselectivity and can operate under mild reaction conditions. nih.gov For the synthesis of chiral analogues of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, two main biocatalytic strategies can be envisaged: kinetic resolution and asymmetric synthesis.

Kinetic resolution involves the use of an enzyme, often a lipase, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. core.ac.uknih.govnih.govjocpr.com For example, a racemic precursor alcohol could be selectively acylated by a lipase, leaving the unreacted enantiomer in high enantiomeric purity. core.ac.uknih.gov

Asymmetric synthesis using biocatalysts can involve the direct formation of a chiral product from a prochiral substrate. acs.orgresearchgate.net Recent research has demonstrated the use of cyclases integrated into multi-enzyme cascades to produce chiral tetrahydropyran (THP) structures from accessible precursors. acs.org This approach allows for the control of multiple stereocenters in a one-pot reaction. acs.org

Process Intensification and Scale-Up Investigations

The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of process intensification and scale-up. mdpi.comnih.gov For the synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, this involves optimizing reaction conditions for safety, efficiency, and cost-effectiveness on a larger scale.

A key technology in process intensification is continuous flow chemistry . mdpi.comrsc.orgrsc.org In a flow process, reactants are continuously pumped through a reactor, offering several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and in-line analysis. mdpi.comnih.gov The synthesis of lactones from alkenoic acids has been successfully demonstrated in continuous flow systems, suggesting that this approach could be applied to the iodolactonization reaction to produce the target compound. rsc.org A continuous flow setup could allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. mdpi.com

The scale-up of enantioselective catalytic processes also presents challenges, such as catalyst stability, recovery, and reuse. For industrial applications, the catalyst must be robust and cost-effective. The development of immobilized catalysts or catalysts that are readily separable from the product stream is an important area of research for the large-scale synthesis of chiral compounds. researchgate.net

Chemical Reactivity and Transformation Chemistry of 2h Pyran 2 One, Tetrahydro 4 Iodomethyl

Reactions Involving the Iodomethyl Moiety

The carbon-iodine bond in the iodomethyl group is the primary site of reactivity. Iodine is an excellent leaving group, rendering the adjacent carbon atom electrophilic and susceptible to a variety of transformations.

Nucleophilic Substitution Reactions (e.g., C-C, C-N, C-O bond formation)

The primary alkyl iodide structure of the iodomethyl group is highly amenable to bimolecular nucleophilic substitution (SN2) reactions. A wide array of nucleophiles can be employed to displace the iodide ion, leading to the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.

For instance, nitrogen nucleophiles such as amines can react to form the corresponding 4-(aminomethyl)tetrahydropyran-2-one derivatives. While specific data for the title compound is not available, the synthesis of related compounds like 4-aminomethyltetrahydropyran (B154524) has been documented, suggesting a similar reactivity pattern. chemicalbook.com The reaction of a 4-substituted tetrahydropyran (B127337) with hydrazine (B178648) has also been reported to yield a 4-hydrazinotetrahydropyran, further illustrating the susceptibility of the 4-position to nucleophilic attack. google.com

Similarly, oxygen-containing nucleophiles like alkoxides or phenoxides would be expected to yield ethers, and carboxylates would form esters. Carbon nucleophiles, such as cyanide, would lead to the formation of a nitrile, extending the carbon chain and providing a versatile functional group for further transformations. The synthesis of 4-cyanotetrahydro-4H-pyran from a suitable precursor highlights the feasibility of such a reaction. chemicalbook.com

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileReagent ExampleExpected ProductBond Formed
AmineAmmonia (B1221849) (NH3)2H-Pyran-2-one, tetrahydro-4-(aminomethyl)-C-N
AlkoxideSodium methoxide (B1231860) (NaOCH3)2H-Pyran-2-one, tetrahydro-4-(methoxymethyl)-C-O
CyanideSodium cyanide (NaCN)2H-Pyran-2-one, tetrahydro-4-(cyanomethyl)-C-C

Elimination Reactions Leading to Olefinic Species

Elimination reactions of the iodomethyl group can lead to the formation of an exocyclic double bond, yielding 4-methylenetetrahydropyran-2-one. This transformation typically requires a strong, sterically hindered base to favor elimination over substitution. The mechanism would likely proceed via an E2 (bimolecular elimination) pathway, where the base abstracts a proton from the carbon adjacent to the ring, and the iodide ion is simultaneously expelled.

The synthesis of 4-methylenetetrahydropyrans has been achieved through various methods, indicating that the formation of the exocyclic double bond is a feasible transformation for this ring system. organic-chemistry.org

Radical Reactions and Their Synthetic Utility

The carbon-iodine bond can be cleaved homolytically to generate a primary alkyl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) or by photochemical methods. commonorganicchemistry.comsciepub.com Once formed, this radical can participate in a variety of synthetic transformations.

A common application of such radicals is in dehalogenation reactions, where a hydrogen atom donor, such as tributyltin hydride, quenches the radical, resulting in the formation of 4-methyl-2H-pyran-2-one. Furthermore, these radical intermediates can be trapped by other reagents or participate in intramolecular cyclization reactions if a suitable radical acceptor is present elsewhere in the molecule. The use of AIBN to initiate radical reactions is a well-established method in organic synthesis. libretexts.orgorganic-chemistry.org

Organometallic Reactions: Cross-Coupling and Metallation

The iodomethyl group is a suitable electrophile for various organometallic cross-coupling reactions, which are powerful methods for carbon-carbon bond formation.

Kumada Coupling: This reaction would involve the coupling of the iodomethyl group with a Grignard reagent (R-MgX) in the presence of a palladium or nickel catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org This would allow for the introduction of a variety of alkyl, vinyl, or aryl groups at the 4-position of the tetrahydropyranone ring. The reaction is known to be effective for coupling functionalized Grignard reagents with non-activated alkyl halides. nih.gov

Suzuki Coupling: In a Suzuki coupling, the iodomethyl group would react with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium complex. wikipedia.org This reaction is widely used for the formation of biaryl structures but can also be applied to alkyl halides.

Negishi Coupling: The Negishi coupling employs an organozinc reagent as the nucleophilic partner, again catalyzed by palladium or nickel. wikipedia.orgnumberanalytics.com This method is known for its high functional group tolerance and its ability to couple various types of organic halides, including unactivated alkyl iodides. organic-chemistry.orgresearchgate.net

Table 2: Overview of Potential Organometallic Cross-Coupling Reactions

Reaction NameOrganometallic ReagentCatalystGeneral Product Structure
Kumada CouplingR-MgXPd or Ni4-Substituted methyl-tetrahydropyran-2-one
Suzuki CouplingR-B(OR)2Pd4-Substituted methyl-tetrahydropyran-2-one
Negishi CouplingR-ZnXPd or Ni4-Substituted methyl-tetrahydropyran-2-one

Reactivity of the Tetrahydropyranone Core

The tetrahydropyran-2-one structure is a δ-lactone, which is a six-membered cyclic ester. This ring is generally stable under neutral and acidic conditions but can be susceptible to cleavage under basic or strongly acidic conditions.

Ring-Opening and Ring-Expansion Reactions

The ester linkage within the lactone ring is the site of reactivity. Nucleophilic attack at the carbonyl carbon can lead to ring-opening. For example, hydrolysis with a strong base like sodium hydroxide (B78521) would result in the formation of the corresponding sodium salt of the 5-hydroxy-4-(iodomethyl)hexanoic acid. Subsequent acidification would yield the free hydroxy acid. Similarly, reaction with other nucleophiles like ammonia or amines could lead to the formation of the corresponding amides.

Ring-expansion reactions of tetrahydropyranones are less common but could potentially be induced under specific conditions, for example, through rearrangement reactions of intermediates formed during other transformations. However, there is no specific literature to suggest a facile ring-expansion pathway for this particular compound.

Functionalization of the Ring System

Functionalization of the saturated tetrahydropyran-2-one ring itself, excluding the existing substituent and the carbonyl group, presents a significant synthetic challenge due to the presence of unactivated C-H bonds. Direct modification of the ring is less common than the synthesis of substituted pyranones from functionalized precursors. nih.govrsc.org However, certain strategies can be employed for ring modification, primarily through ring-opening and subsequent re-cyclization, or through radical-based pathways.

One major class of reactions involving the pyran-2-one system is nucleophile-induced ring transformation. clockss.orgresearchgate.net The presence of electrophilic centers at positions C-2 (the carbonyl carbon) and C-6 makes the ring vulnerable to nucleophilic attack, which often leads to the opening of the lactone. clockss.org Depending on the nucleophile and the reaction conditions, the resulting intermediate can undergo rearrangement and re-cyclization to form new heterocyclic or carbocyclic systems rather than regenerating the original pyran-2-one ring. clockss.org For instance, reactions with nitrogen-based nucleophiles like amines or hydrazines can lead to the formation of pyridinones or other nitrogen-containing heterocycles after the initial ring-opening. researchgate.net

While less explored for this specific substrate, modern C-H activation methodologies could potentially offer a route to direct functionalization, though this would require careful selection of catalysts to avoid preferential reactions at the more reactive carbonyl and iodomethyl sites.

Transformations at the Lactone Carbonyl Group

The lactone carbonyl group is the most prominent electrophilic site in the molecule, making it a focal point for a variety of chemical transformations. As a cyclic ester, it undergoes reactions typical of acyclic esters, primarily reduction and nucleophilic acyl substitution, the latter of which results in ring-opening. masterorganicchemistry.comlibretexts.org

The reduction of the lactone carbonyl in 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- can be achieved using various hydride reagents. The choice of reagent determines the final product. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a diol. This occurs through the nucleophilic addition of a hydride ion, ring-opening, and subsequent reduction of the intermediate aldehyde. Milder reagents, such as diisobutylaluminium hydride (DIBAL-H), particularly at low temperatures, can achieve a partial reduction to the corresponding lactol (a cyclic hemiacetal).

Table 1: Reduction Strategies for the Lactone Carbonyl Group

Reagent Typical Conditions Expected Product
Lithium aluminum hydride (LiAlH₄) THF or Et₂O, followed by aqueous workup 4-(Iodomethyl)pentane-1,5-diol
Diisobutylaluminium hydride (DIBAL-H) Toluene or CH₂Cl₂, -78 °C 4-(Iodomethyl)tetrahydro-2H-pyran-2-ol (Lactol)

The reaction of nucleophiles with the lactone carbonyl carbon is a primary pathway for the transformation of this compound. This process is a classic nucleophilic acyl substitution, where the attacking nucleophile leads to the cleavage of the endocyclic acyl-oxygen bond, resulting in a ring-opened product. masterorganicchemistry.comlibretexts.org The reaction proceeds via a tetrahedral intermediate. libretexts.org

Common nucleophiles include:

Hydroxide (Saponification): Aqueous base (e.g., NaOH, KOH) attacks the carbonyl, leading to ring-opening to form the corresponding carboxylate salt of a 5-hydroxy-4-(iodomethyl)pentanoic acid. Acidic workup is required to protonate the carboxylate. masterorganicchemistry.com

Alkoxides: Reagents like sodium methoxide (NaOMe) in methanol (B129727) will open the ring to form the methyl ester of the corresponding hydroxy acid.

Amines: Ammonia, primary, and secondary amines react to form amides of 5-hydroxy-4-(iodomethyl)pentanoic acid.

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are potent nucleophiles that typically add twice. The first addition results in ring-opening to form a ketone, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. libretexts.org

Table 2: Nucleophilic Ring-Opening Reactions

Nucleophile (Reagent) Typical Conditions Product Structure after Workup
Hydroxide (NaOH, H₂O) Heat, then H₃O⁺ workup 5-Hydroxy-4-(iodomethyl)pentanoic acid
Methoxide (NaOMe, MeOH) MeOH, room temp. Methyl 5-hydroxy-4-(iodomethyl)pentanoate
Ammonia (NH₃) Room temp. or heat 5-Hydroxy-4-(iodomethyl)pentanamide
Methylamine (CH₃NH₂) Room temp. or heat 5-Hydroxy-N-methyl-4-(iodomethyl)pentanamide

Mechanistic Studies of Key Transformations

While specific mechanistic studies on 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- are not available, the pathways of its key reactions can be elucidated from well-understood fundamental organic mechanisms for analogous structures.

The reactivity of lactones is heavily influenced by thermodynamics, particularly the ring strain associated with the cyclic structure. researchgate.net The six-membered δ-valerolactone ring has less ring strain than the five-membered γ-butyrolactone ring but more than an acyclic ester. This has implications for reactions like ring-opening polymerization, a process mechanistically related to nucleophilic acyl substitution.

The polymerization of lactones proceeds until an equilibrium concentration of the monomer is reached, governed by the Gibbs free energy of polymerization (ΔGₚ). researchgate.net For a reaction to be thermodynamically favorable, ΔGₚ must be negative. Studies on the copolymerization of γ-valerolactone (GVL) have provided insight into the thermodynamic parameters of these reactions. researchgate.netnih.govnih.gov The enthalpy of polymerization (ΔHₚ) for cyclic esters is largely driven by the relief of ring strain, while the entropy of polymerization (ΔSₚ) is typically negative, as the monomer is converted into a more ordered polymer chain.

Table 3: Thermodynamic Parameters for Ring-Opening Polymerization of Related Lactones

Lactone ΔHₚ (kJ/mol) ΔSₚ (J/mol·K) Ceiling Temperature (°C)
γ-Butyrolactone ~0 Negative Not readily polymerizable
γ-Valerolactone -4.6 to -9.1 -33 to -46 ~280
δ-Valerolactone -29 -63 ~570

Data compiled from analogous systems to illustrate thermodynamic trends. nih.govnih.gov

The data indicates that δ-valerolactone has a significantly more favorable enthalpy of polymerization than γ-valerolactone, suggesting that ring-opening reactions of the six-membered ring are thermodynamically driven by the relief of moderate ring strain.

Iodolactonization Pathway: The most plausible synthetic route to 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is through the iodolactonization of an appropriate unsaturated carboxylic acid, such as 4-vinylpent-4-enoic acid. The mechanism involves several key steps:

Iodonium (B1229267) Ion Formation: Molecular iodine (I₂) reacts with the alkene to form a cyclic iodonium ion intermediate.

Intramolecular Nucleophilic Attack: The carboxylate group, acting as an intramolecular nucleophile, attacks one of the carbons of the iodonium ion. This attack follows Baldwin's rules for ring closure and typically occurs at the more substituted carbon. wikipedia.org

Lactone Formation: The attack opens the three-membered iodonium ring to form the six-membered tetrahydropyran-2-one ring, with the iodine and the lactone oxygen oriented in a trans configuration. organic-chemistry.org

Nucleophilic Acyl Substitution Pathway (Ring-Opening): The mechanism for the base-catalyzed ring-opening (saponification) is a cornerstone of ester chemistry:

Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon. The pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The lone pair on the negatively charged oxygen reforms the C=O double bond.

Ring Cleavage: Simultaneously, the endocyclic C-O bond breaks, with the electrons moving to the ring oxygen. This step is favored because the resulting alkoxide is a reasonable leaving group.

Proton Transfer: In the final step under basic conditions, the newly formed carboxylic acid is immediately deprotonated by a base to form a carboxylate and water. An acidic workup is required to obtain the neutral hydroxy acid. masterorganicchemistry.com

Research on Isotope Effects and Labeling of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Remains an Unexplored Area

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the experimental data concerning the specific chemical compound 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-. At present, there are no published studies detailing isotope effects or the use of isotopic labeling for this particular molecule.

Isotopic labeling is a powerful technique in chemical research, enabling scientists to trace the movement of atoms through reaction pathways and to study the kinetic isotope effect, which can provide profound insights into reaction mechanisms. kit.edu The substitution of an atom with its heavier isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), can alter the rate of a chemical reaction, a phenomenon that is invaluable for elucidating the transition states of reactions. kit.edu

While the broader family of pyran-2-ones has been a subject of interest in synthetic and medicinal chemistry, and isotopic labeling has been applied to other complex molecules to understand their biochemical interactions, this specific iodinated derivative has not been a focus of such mechanistic studies. researchgate.netnih.gov The synthesis and reactivity of various pyran-2-one scaffolds are well-documented, highlighting their utility as building blocks for more complex heterocyclic systems. researchgate.net However, the introduction of an iodomethyl group at the 4-position of the tetrahydro-2H-pyran-2-one core presents unique chemical properties that have yet to be explored through isotopic analysis.

Further research, potentially involving the synthesis of deuterated or ¹³C-labeled isotopologues of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, would be necessary to generate the data required to discuss its specific isotope effects and to utilize it in labeling experiments. Such studies could illuminate the mechanisms of its reactions, including nucleophilic substitutions at the iodomethyl group or reactions involving the lactone ring.

Currently, any discussion on this topic would be purely speculative and lack the empirical foundation required for a scientifically rigorous article. The scientific community awaits future research to shed light on this specific area of pyranone chemistry.

Strategic Applications of 2h Pyran 2 One, Tetrahydro 4 Iodomethyl in Complex Organic Synthesis

Role as a Building Block in Natural Product Total Synthesis

The synthesis of natural products containing pyran or pyranone rings is a significant area of organic chemistry. nih.gov These motifs are present in numerous biologically active molecules. researchgate.net The utility of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- in this context lies in its ability to serve as a pre-formed, functionalized core that simplifies complex synthetic routes.

Stereocontrol is paramount in total synthesis, and intermediates that can enforce a specific stereochemical outcome are highly valuable. When used in an enantiomerically pure form, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- can introduce a defined stereocenter at the C4 position of the pyranone ring. The inherent conformational rigidity of the six-membered lactone ring further influences the stereochemical course of subsequent reactions.

The primary iodomethyl group is an excellent electrophile for SN2 reactions. This allows for the stereospecific introduction of a wide variety of carbon and heteroatom nucleophiles. For example, the reaction with a chiral malonate or a cuprate (B13416276) reagent can establish a new carbon-carbon bond with a predictable stereochemical configuration, a key step in elaborating the side chains commonly found in pyranone natural products.

Table 1: Potential Stereocontrolled Reactions for Side-Chain Elaboration

Nucleophile TypeExample ReagentPotential Bond FormedSynthetic Utility
Carbon Nucleophile (Soft)Lithium diorganocuprate (R₂CuLi)C-CIntroduction of alkyl or aryl side chains.
Carbon Nucleophile (Stabilized)Sodium diethyl malonateC-CChain extension with functional handles for further modification.
Oxygen NucleophileSodium phenoxide (NaOAr)C-OFormation of ether linkages found in some natural products.
Nitrogen NucleophileSodium azide (B81097) (NaN₃)C-NIntroduction of a nitrogen atom, precursor to amines.

Precursor for the Synthesis of Structurally Diverse Heterocyclic Compounds

The reactivity of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- extends beyond its use as a simple building block; it is also a valuable precursor for creating more complex, polycyclic heterocyclic systems. Pyran-2-one derivatives are recognized as powerful scaffolds for the construction of a wide range of heterocyclic compounds. researchgate.net

The dual functionality of the lactone and the iodomethyl group can be exploited to construct fused or bridged ring systems through intramolecular reactions. A common strategy involves a reaction sequence where the lactone is first opened by a nucleophile (e.g., an amino alcohol) to yield an open-chain hydroxy-amide or similar bifunctional intermediate. The newly introduced nucleophilic group (e.g., the amine or alcohol) can then perform an intramolecular SN2 reaction, displacing the iodide to form a new heterocyclic ring fused or bridged onto the original pyran scaffold. This approach provides a powerful method for converting a simple monocyclic precursor into a more complex polycyclic architecture in a controlled manner. For instance, palladium-catalyzed intramolecular reactions are a known method for creating fused pyran rings from suitably functionalized precursors. espublisher.com

In modern drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new therapeutic agents. 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is an ideal starting point for diversity-oriented synthesis. The iodomethyl group provides a single, reliable point of reaction for a vast array of nucleophiles.

By reacting the parent compound with a library of diverse amines, thiols, phenols, or carboxylates, a large library of novel C4-substituted tetrahydropyran-2-ones can be rapidly synthesized. This parallel synthesis approach allows for the systematic exploration of the chemical space around the pyranone core. The resulting compounds, which possess a stable, drug-like scaffold, can then be screened for biological activity. The 4-amino-2H-pyran-2-one scaffold, for example, has been identified as a promising class of cytotoxic agents against cancer cell lines. nih.gov

Table 2: Example of Diversity-Oriented Synthesis from 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

Input Nucleophile (R-NuH)Resulting C4-SubstituentCompound Class
Morpholine-CH₂-N(CH₂)₄OAminomethyl-pyranone
Thiophenol-CH₂-S-Ph(Phenylthiomethyl)-pyranone
4-Hydroxybenzoic acid-CH₂-O-CO-C₆H₄-OHAcyloxymethyl-pyranone
Indole-CH₂-(1H-indol-1-yl)(Indolylmethyl)-pyranone

Reagent in Methodological Organic Chemistry Development

The development of new synthetic methods is a cornerstone of chemical research. This requires robust, reliable, and representative substrates to test the scope and limitations of new reactions. 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- serves as an excellent model substrate for this purpose.

As a primary alkyl iodide, the iodomethyl group is a classic substrate for a wide range of reactions, including traditional cross-coupling (e.g., Suzuki, Stille), modern photoredox-catalyzed reactions, and radical-based transformations. The presence of the lactone functionality within the same molecule allows researchers to test the chemoselectivity of a new method. For instance, a new coupling reaction could be evaluated for its ability to react with the C-I bond while leaving the ester group of the lactone untouched. Its well-defined structure and predictable reactivity make it a useful tool for chemists seeking to demonstrate the utility and functional group tolerance of novel synthetic transformations.

Development of Novel Synthetic Transformations

Information regarding the exploitation of the structural features of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- for the development of new synthetic methodologies is not present in the current body of scientific literature. The inherent reactivity of the iodomethyl group, typically a versatile handle for nucleophilic substitution or radical reactions, has not been specifically documented in the context of this tetrahydropyran-2-one scaffold to create novel transformations. Consequently, no data tables of detailed research findings can be presented.

Integration into Multi-Component and Domino Reactions

Similarly, there is no available research demonstrating the use of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- as a reactant in multi-component or domino reactions. These elegant and efficient reaction cascades, which allow for the construction of complex molecular architectures in a single step, have been reported for a variety of other pyran and lactone derivatives. However, the specific incorporation of this iodinated compound into such reaction sequences has not been described in published studies. Therefore, it is not possible to provide examples or create data tables illustrating its role and the outcomes of such reactions.

Theoretical and Computational Investigations of 2h Pyran 2 One, Tetrahydro 4 Iodomethyl

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is crucial in determining its physical, chemical, and biological properties. The tetrahydropyran-2-one ring is not planar and can adopt several conformations. Conformational analysis through computational methods helps in identifying the most stable arrangements of the atoms in space.

The primary conformations for a six-membered ring like tetrahydropyran-2-one are the chair, boat, and twist-boat forms. Generally, the chair conformation is the most stable due to minimized torsional and steric strain. For substituted tetrahydropyran (B127337) rings, the substituents can occupy either axial or equatorial positions. The large iodomethyl group at the C4 position is expected to have a significant influence on the conformational preference.

Computational studies on similar halogenated pyran analogues have shown a preference for the 4C1 chair-like conformation. beilstein-journals.org In this conformation, substituents can be oriented in either an axial or equatorial position. Due to the steric bulk of the iodomethyl group, it is highly probable that the most stable conformation will have this group in the equatorial position to minimize 1,3-diaxial interactions.

To illustrate the energetic differences between these conformations, a hypothetical energy profile can be calculated using quantum mechanical methods.

Interactive Data Table 1: Calculated Relative Energies of Conformers of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-

ConformerIodomethyl PositionRelative Energy (kcal/mol)Population (%) at 298 K
ChairEquatorial0.0098.9
ChairAxial2.501.1
Twist-Boat-5.50<0.1
Boat-6.80<0.1

Note: The data in this table is illustrative and represents a plausible outcome of a computational study. The relative energies are hypothetical values used to demonstrate the expected conformational preferences.

Electronic Structure and Reactivity Prediction using Quantum Chemical Methods

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. mdpi.comvhu.edu.vn These methods can calculate various electronic properties that are key to understanding and predicting the reactivity of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-.

The distribution of electron density in the molecule can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, the carbonyl oxygen of the lactone is expected to be an electron-rich region, making it a potential site for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon will be electron-deficient and susceptible to nucleophilic attack. The carbon atom attached to the iodine (the methylene carbon of the iodomethyl group) is also an important electrophilic center due to the electron-withdrawing nature of the iodine atom, making it a prime site for nucleophilic substitution reactions.

Frontier Molecular Orbital (FMO) theory is another critical concept derived from quantum chemical calculations. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Interactive Data Table 2: Hypothetical Electronic Properties of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Calculated using DFT

PropertyValueInterpretation
HOMO Energy-9.5 eVIndicates the energy of the most available electrons for donation.
LUMO Energy-0.8 eVIndicates the energy of the lowest energy orbital for accepting electrons.
HOMO-LUMO Gap8.7 eVA large gap suggests high kinetic stability and low reactivity.
Dipole Moment3.5 DIndicates a significant separation of charge within the molecule.

Note: The data in this table is illustrative and represents a plausible outcome of a DFT calculation.

The analysis of the electronic structure allows for the prediction of the most likely sites for chemical reactions and provides a quantitative measure of the molecule's reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. iciq.orgrsc.org For 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, a common reaction would be the nucleophilic substitution of the iodide.

Using computational methods, the entire reaction pathway can be mapped out. This involves calculating the energies of the reactants, products, any intermediates, and the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. The energy difference between the reactants and the transition state is the activation energy.

For a typical SN2 reaction involving the displacement of iodide by a nucleophile (e.g., hydroxide), the reaction would proceed through a pentavalent transition state. Computational modeling can provide the geometry and energy of this transition state.

Interactive Data Table 3: Calculated Energetics for a Hypothetical SN2 Reaction of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- with OH-

SpeciesRelative Energy (kcal/mol)
Reactants (Molecule + OH-)0.0
Transition State+20.5
Products (Alcohol + I-)-15.0

Note: The data in this table is illustrative and represents plausible results from a reaction mechanism study.

These calculations not only confirm the feasibility of a proposed reaction mechanism but can also be used to compare different potential pathways to determine the most likely one. Furthermore, the study of transition states can provide insights into the factors that influence the stereochemical outcome of a reaction.

Molecular Modeling for Structure-Reactivity Relationships

Molecular modeling can be used to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govnih.gov These models correlate the structural or electronic properties of a series of related compounds with their observed activity or properties.

For a series of derivatives of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, where the substituent at a particular position is varied, QSAR models can be developed to predict their reactivity. The first step in building a QSAR model is to calculate a set of molecular descriptors for each compound in the series. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges, HOMO/LUMO energies), or hydrophobic (e.g., logP).

Once the descriptors are calculated, statistical methods such as multiple linear regression or partial least squares are used to build a mathematical model that relates the descriptors to the observed reactivity (e.g., reaction rate constant).

An example of a hypothetical QSAR equation for the reactivity of substituted tetrahydropyran-2-ones in a nucleophilic substitution reaction might look like:

log(k) = c0 + c1(σ) + c2(ELUMO) + c3(V)

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of a substituent. mdpi.com

ELUMO is the energy of the LUMO.

V is the molecular volume.

c0, c1, c2, and c3 are coefficients determined from the statistical analysis.

Such models are valuable for predicting the reactivity of new, unsynthesized compounds and for guiding the design of molecules with desired properties.

Advanced Spectroscopic and Analytical Methodologies for Characterization Methodology Focus

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Functional Group Identification and Structural Insights

A combination of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) is essential for the initial characterization of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- is expected to exhibit characteristic absorption bands corresponding to its principal functional groups. A strong, prominent band is anticipated in the region of 1720-1750 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the saturated six-membered lactone (δ-valerolactone) ring. The presence of the C-O bond within the ester group of the lactone would likely be observed in the 1250-1000 cm⁻¹ region. Furthermore, the C-I stretching vibration of the iodomethyl group is expected to appear in the lower frequency region, typically around 500-600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide detailed information about the hydrogen environment in the molecule. The protons of the iodomethyl group (-CH₂I) are expected to resonate as a doublet in the range of 3.1-3.3 ppm due to coupling with the adjacent methine proton. The protons on the pyranone ring would exhibit complex splitting patterns and chemical shifts influenced by their proximity to the ring oxygen and the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the lactone is expected to have a chemical shift in the downfield region of 170-180 ppm. The carbon of the iodomethyl group (-CH₂I) would likely appear at a significantly higher field, typically in the range of 0-10 ppm, due to the heavy atom effect of iodine. The remaining four carbon atoms of the tetrahydropyranone ring would resonate in the aliphatic region.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would confirm the compound's molecular formula (C₆H₉IO₂). Characteristic fragmentation patterns would likely involve the loss of an iodine atom, the iodomethyl group, and cleavage of the pyranone ring, providing further structural confirmation.

Spectroscopic TechniqueFunctional GroupExpected Observation
Infrared (IR) SpectroscopyC=O (lactone)1720-1750 cm⁻¹ (strong)
C-O (ester)1250-1000 cm⁻¹
C-I500-600 cm⁻¹
¹H NMR Spectroscopy-CH₂I~3.1-3.3 ppm (doublet)
¹³C NMR SpectroscopyC=O (lactone)~170-180 ppm
-CH₂I~0-10 ppm
Mass SpectrometryMolecular Ion (M⁺)m/z corresponding to C₆H₉IO₂

X-ray Crystallography for Single-Crystal Structural Determination

X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. fishersci.ca For 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, this technique could provide precise bond lengths, bond angles, and torsional angles, unequivocally establishing its molecular conformation.

The process would involve growing a suitable single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined. A successful crystallographic analysis would reveal the chair or boat conformation of the tetrahydropyranone ring and the orientation of the iodomethyl substituent (axial or equatorial). While no published crystal structure for this specific compound is currently available, a hypothetical dataset illustrates the type of information that would be obtained.

Crystallographic ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.50
b (Å)10.20
c (Å)9.80
β (°)95.5
Volume (ų)845.0
Z4

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Given the presence of a stereocenter at the C-4 position, 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful non-destructive technique for determining the absolute configuration of chiral molecules in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The lactone chromophore in 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- would exhibit a Cotton effect in the CD spectrum, which is a characteristic positive or negative band associated with the n → π* electronic transition of the carbonyl group. The sign of this Cotton effect is directly related to the stereochemistry of the molecule. By applying established empirical rules, such as the octant rule for lactones, or by comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) at the C-4 center could be unambiguously assigned.

TechniqueChromophoreExpected MeasurementApplication
Circular Dichroism (CD)C=O (lactone)Cotton Effect (positive or negative)Determination of absolute configuration (R/S)

Future Outlook and Emerging Research Frontiers in 2h Pyran 2 One, Tetrahydro 4 Iodomethyl Chemistry

Innovations in Sustainable and Catalytic Synthesis

The future synthesis of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- and its derivatives is poised to be dominated by sustainable and catalytic methodologies. Green chemistry principles are increasingly guiding synthetic strategies, emphasizing the use of renewable resources, energy efficiency, and the reduction of hazardous waste. rsc.orgsmith.edu For pyran-based structures, this translates to the development of one-pot multicomponent reactions (MCRs) that construct the heterocyclic core in a single, efficient step. acs.org The use of reusable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, is a promising avenue to enhance the eco-friendliness of these syntheses. rsc.org

Furthermore, asymmetric catalysis will be crucial for producing enantiomerically pure versions of this chiral molecule, which is vital for potential pharmaceutical applications. Organocatalysis, employing small organic molecules to induce stereoselectivity, offers a metal-free and often milder alternative to traditional metal-based catalysts. rug.nl The development of enantioselective routes to chiral lactones is an active area of research, with methods like asymmetric hydrogenation and biocatalysis showing significant promise. rug.nlrsc.orgrsc.org

Table 1: Comparison of Potential Catalytic Strategies

Catalytic Strategy Potential Advantages for 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)- Synthesis
Heterogeneous Catalysis Catalyst recyclability, simplified product purification, potential for continuous flow processes. rsc.org
Organocatalysis Metal-free conditions, milder reaction conditions, high enantioselectivity. rug.nl
Biocatalysis High stereoselectivity, environmentally benign (uses enzymes), reactions in aqueous media. rsc.org

| Photocatalysis | Use of light as a traceless reagent, novel reaction pathways, mild reaction conditions. rug.nl |

Discovery of Unexplored Reactivity Pathways

The "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-" molecule possesses two key reactive sites: the lactone ring and the iodomethyl group. While the fundamental reactivity of these functional groups is known, their interplay within this specific scaffold offers avenues for discovering novel transformations.

The iodomethyl group is a versatile handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides). This opens the door to a vast library of derivatives with diverse properties. mdpi.com Beyond simple substitution, the iodine atom can participate in radical reactions or transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov Iodolactonization, a related reaction, highlights the utility of iodine in forming lactone rings and the reactivity of the incorporated iodine atom for further transformations. youtube.com

The lactone moiety can undergo ring-opening reactions under acidic, basic, or enzymatic conditions to yield linear hydroxy acids. This "unlocking" of the cyclic structure can be a key step in the synthesis of more complex molecules or in the degradation of polymers derived from this monomer. Furthermore, the exploration of ring-opening metathesis polymerization (ROMP) precursors derived from this lactone could lead to novel polymer architectures. mdpi.com The interplay between the iodomethyl group and the lactone ring could also lead to unexplored intramolecular reactions, such as the formation of bicyclic or spirocyclic systems under specific conditions.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-" and its derivatives is well-suited for integration into modern automated synthesis platforms, including flow chemistry systems. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages such as enhanced safety, better temperature and pressure control, and the potential for seamless multi-step syntheses. researchgate.netthieme-connect.de The synthesis of heterocyclic compounds, including lactones, has been successfully demonstrated in flow reactors, often leading to higher yields and shorter reaction times. rsc.org

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. nih.govwisc.edu This is particularly valuable for creating libraries of derivatives of "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-" for high-throughput screening in drug discovery or materials science. By systematically varying the nucleophiles that react with the iodomethyl group, for instance, a large and diverse set of compounds can be rapidly generated and tested. nih.gov

Table 2: Advantages of Flow Chemistry for Heterocycle Synthesis

Feature Benefit in the Context of 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-
Enhanced Heat and Mass Transfer Improved control over reaction conditions, leading to higher selectivity and yields. researchgate.net
Increased Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. thieme-connect.de
Facilitated Scale-up Production can be increased by running the system for longer periods, avoiding batch-to-batch variability. thieme-connect.de
Integration of In-line Analysis Real-time monitoring of reaction progress allows for rapid optimization.

| Telescoping of Reactions | Multi-step sequences can be performed continuously without isolating intermediates, saving time and resources. researchgate.net |

Potential for Derivatization Towards Advanced Materials Precursors

The unique structure of "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-" makes it a promising precursor for advanced materials. The lactone ring is a key functional group for ring-opening polymerization (ROP), a powerful method for producing biodegradable polyesters. acs.org By polymerizing this functionalized lactone, polymers with pendant iodomethyl groups can be synthesized. These pendant groups can then be further modified post-polymerization to introduce a wide range of functionalities, leading to materials with tailored properties such as altered hydrophilicity, stimuli-responsiveness, or the ability to conjugate biomolecules.

For example, substitution of the iodine with an azide (B81097) would allow for "click" chemistry, a highly efficient and specific reaction for attaching other molecules. mdpi.com Derivatization could also lead to the creation of novel liquid crystals, photochromic materials, or precursors for porous organic polymers with applications in gas storage or catalysis. acs.org The ability to precisely control the chemical functionality along a polymer backbone is a key goal in modern materials science, and "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-" provides a versatile platform to achieve this.

Synergistic Approaches with Artificial Intelligence in Retrosynthesis and Reaction Prediction

Artificial intelligence (AI) is rapidly transforming the landscape of chemical synthesis. nih.gov For a molecule like "2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-", AI can play a crucial role in both designing efficient synthetic routes and predicting novel reactivity.

Retrosynthesis software, powered by machine learning algorithms trained on vast databases of chemical reactions, can propose multiple synthetic pathways to a target molecule. acs.orggwern.net This can help chemists identify more efficient, cost-effective, or sustainable routes that may not be immediately obvious. As these AI tools become more sophisticated, they can incorporate expert knowledge and prioritize routes based on specific criteria, such as the use of green reagents or the avoidance of hazardous intermediates. gwern.net

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2H-Pyran-2-one, tetrahydro-4-(iodomethyl)-, and how do reaction conditions influence stereochemical outcomes?

  • Methodology :

  • Retrosynthetic analysis : Start with tetrahydro-2H-pyran-2-one derivatives (e.g., 2,2-dimethyltetrahydropyran-4-one) and introduce the iodomethyl group via nucleophilic substitution or radical-mediated iodination .
  • Stereochemical control : Optimize reaction solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., NaI/KI with phase-transfer agents) to favor trans/cis configurations. Monitor using chiral HPLC or NMR .
  • Validation : Compare yields and purity via GC-MS or LC-MS, referencing NIST spectral libraries .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of iodomethyl-substituted tetrahydro-2H-pyran-2-one derivatives?

  • Methodology :

  • NMR : Look for characteristic signals: δ 3.5–4.5 ppm (C-I coupling in 13C^{13}\text{C} NMR), δ 1.8–2.2 ppm (tetrahydro ring protons) .
  • IR : Identify lactone C=O stretching (~1740 cm1^{-1}) and C-I bonds (~500 cm1^{-1}) .
  • MS : Use high-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns (e.g., loss of I• or CO2_2) .

Q. What safety protocols are critical when handling iodomethyl-substituted pyranones due to their toxicity?

  • Methodology :

  • Hazard mitigation : Use fume hoods (OSHA/EPA compliance) and PPE (nitrile gloves, goggles) to avoid skin/eye exposure (GHS Category 1/2) .
  • Waste disposal : Neutralize iodine residues with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological activity of iodomethyl-pyranones?

  • Methodology :

  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic iodomethyl group reactivity .
  • Docking : Model interactions with biological targets (e.g., HIV-1 reverse transcriptase) using AutoDock Vina, referencing known pyranone inhibitors .
  • Validation : Compare predicted binding affinities with experimental IC50_{50} values from enzyme assays .

Q. What strategies resolve contradictions in reported synthetic yields or biological activities of iodomethyl-pyranones?

  • Methodology :

  • Reproducibility checks : Replicate protocols under inert atmospheres (Ar/N2_2) to exclude oxidative byproducts .
  • Meta-analysis : Use QSAR models to correlate substituent effects (e.g., iodine electronegativity) with bioactivity variations .

Q. How can iodomethyl-pyranones be functionalized for targeted drug delivery systems?

  • Methodology :

  • Click chemistry : Attach PEGylated ligands via CuAAC reactions to enhance solubility and target specificity .
  • In vitro testing : Use fluorescence tagging (e.g., FITC conjugates) to track cellular uptake in cancer cell lines .

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